molecular formula C10H7NO3 B087273 5-Phenylisoxazole-3-carboxylic acid CAS No. 14441-90-8

5-Phenylisoxazole-3-carboxylic acid

Cat. No. B087273
CAS RN: 14441-90-8
M. Wt: 189.17 g/mol
InChI Key: XJYOBHXWBRKOQO-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

A number of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and analyzed for their ability to inhibit xanthine oxidase . The presence of a cyano group at the 3-position of the phenyl moiety turned out to be the preferred substitution pattern .


Molecular Structure Analysis

The molecular structure of 5-Phenylisoxazole-3-carboxylic acid consists of a phenyl ring attached to an isoxazole ring, which is further connected to a carboxylic acid group . The InChI string of the compound is InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 5-Phenylisoxazole-3-carboxylic acid are primarily related to its ability to inhibit xanthine oxidase . The presence of a cyano group at the 3-position of the phenyl moiety was found to be the preferred substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenylisoxazole-3-carboxylic acid include a molecular weight of 189.17 g/mol, an XLogP3 of 2.4, one hydrogen bond donor count, and four hydrogen bond acceptor counts . The compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis of Penicillin Derivatives

  • Application Summary : 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a compound similar to 5-Phenylisoxazole-3-carboxylic acid, has been used in the preparation of intermediates for the synthesis of penicillin .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound for acylation during solid support synthesis of the isoxazolopyridone derivatives .
  • Results or Outcomes : The outcomes of these procedures are not specified in the source, but it is implied that they are successful in producing the desired penicillin derivatives .

Synthesis of Isoxazole Derivatives

  • Application Summary : 5-Phenylisoxazole-3-carboxylic acid has been used in the synthesis of isoxazole derivatives .
  • Methods of Application : The intermediate was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate. This isoxazole was then reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, yielding 5-phenylisoxazole-3-carbohydrazide .
  • Results or Outcomes : The outcomes of these procedures are not specified in the source, but it is implied that they are successful in producing the desired isoxazole derivatives .

Metal-Free Synthetic Routes to Isoxazoles

  • Application Summary : 5-Phenylisoxazole-3-carboxylic acid can be used in metal-free synthetic routes to isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound in the synthesis of isoxazoles .
  • Results or Outcomes : The outcomes of these procedures are not specified in the source, but it is implied that they are successful in producing the desired isoxazoles .

Preparation of Intermediates for the Synthesis of Penicillin

  • Application Summary : 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a compound similar to 5-Phenylisoxazole-3-carboxylic acid, has been used in the preparation of intermediates for the synthesis of penicillin .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound for acylation during solid support synthesis of the isoxazolopyridone derivatives .
  • Results or Outcomes : The outcomes of these procedures are not specified in the source, but it is implied that they are successful in producing the desired penicillin derivatives .

Preparation of Isoxazole Derivatives

  • Application Summary : 5-Phenylisoxazole-3-carboxylic acid hydrazide is used in the preparation of isoxazole derivatives .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound in the synthesis of isoxazole derivatives .
  • Results or Outcomes : The outcomes of these procedures are not specified in the source, but it is implied that they are successful in producing the desired isoxazole derivatives .

Metal-Free Synthetic Routes to Isoxazoles

  • Application Summary : 5-Phenylisoxazole-3-carboxylic acid can be used in metal-free synthetic routes to isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound in the synthesis of isoxazoles .
  • Results or Outcomes : The outcomes of these procedures are not specified in the source, but it is implied that they are successful in producing the desired isoxazoles .

Safety And Hazards

The safety and hazards associated with 5-Phenylisoxazole-3-carboxylic acid include causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is a future direction in this field .

properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOBHXWBRKOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162701
Record name 5-Phenyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylisoxazole-3-carboxylic acid

CAS RN

14441-90-8
Record name 5-Phenyl-3-isoxazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenylisoxazole-3-carboxylic Acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dioxo-4-phenyl-butyric acid ethyl ester (3.86 g, 0.01754 mole) in methanol (78 mL) was added hydroxylamine hydrochloride (3.657 g, 0.0526 mole) at ambient temperature. The resulting mixture was then heated to reflux overnight. Volatiles were then removed by evaporation and the resulting residue was diluted with water and the product extracted with chloroform. The chloroform layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 2.8 g (79%) of 5-phenyl-isoxazole-3-carboxylic acid methyl ester. LCMS: 204.06 (M+1)+, 97.58%. To a stirred solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 0.01379 mol) in a mixture of THF (10 mL), methanol (10 mL) and H2O (10 mL) was added LiOH.H2O (0.87 g, 0.02073 mol) and the resulting mixture was stirred at ambient temperature for 2.5 hours. Volatiles were then evaporated and the resulting residue was diluted with water, acidified with concentrated HCl and extracted with ethyl acetate. The ethyl acetate layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 2.2 g (85%) of 5-phenyl-isoxazole-3-carboxylic acid. LCMS: 190.04 (M+1)+, 96.4%.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

LiOH.H2O (870 mg, 20.73 mmol) was added to a solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 13.79 mmol) in a mixture of methanol (10 mL), THF (10 mL) and H2O (10 mL). The resulting reaction mixture was stirred for two and half hours at room temperature. The volatiles were then removed and the residue was diluted with water, washed with diethyl ether, acidified with con. HCl and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 5-phenyl-isoxazole-3-carboxylic acid in 84.6% yield. LC-MS purity: 96.4%.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.4 g of ethyl 5-phenyl-4-isoxazole carboxylate was dissolved in 10 ml ethanol, and 2 ml of 5N sodium hydroxide solution was added, and the mixture was stirred at room temperature for 1 hour. The reaction solution was neutralized with 2 N hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.25 g of 5-phenyl-3-isoxazolecarboxylic acid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
112
Citations
S Wang, J Yan, J Wang, J Chen, T Zhang… - European journal of …, 2010 - Elsevier
… activity of the 5-phenylisoxazole-3-carboxylic acid derivatives. … activity of 5-phenylisoxazole-3-carboxylic acid derivatives. … related with 5-phenylisoxazole-3-carboxylic acid scaffold …
Number of citations: 103 www.sciencedirect.com
GS King, PD Magnus, HS Rzepa - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… -3-peroxycarboxylate (V; R = OBut) parallels the mass spectral fragmentation, to give benzaldehyde and 3-hydroxy-3-phenyl-propionitrile (VI), and 5-phenylisoxazole-3-carboxylic acid (…
Number of citations: 4 pubs.rsc.org
SH Watterson, J Guo, SH Spergel… - Journal of medicinal …, 2016 - ACS Publications
… The reaction mixture was concentrated to dryness to give 4-methyl-5-phenylisoxazole-3-carboxylic acid, lithium salt (0.045 g, 0.214 mmol, 99%) as a white solid. HPLC t R = 2.08 min (…
Number of citations: 25 pubs.acs.org
A Tourteau, V Andrzejak, M Body-Malapel… - Bioorganic & medicinal …, 2013 - Elsevier
Recent investigations showed that anandamide, the main endogenous ligand of CB 1 and CB 2 cannabinoid receptors, possesses analgesic, antidepressant and anti-inflammatory …
Number of citations: 45 www.sciencedirect.com
H Zhou, X Li, Y Li, X Zhu, L Zhang, J Li - European Journal of Medicinal …, 2020 - Elsevier
As part of a continuing study, we designed and synthesized four series of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine oxidoreductase (XOR) inhibitors, evaluated their …
Number of citations: 11 www.sciencedirect.com
LF Zeng, HS Zhang, YH Wang, T Sanchez… - Bioorganic & medicinal …, 2008 - Elsevier
… The 5-phenylisoxazole-3-carboxylic acid (compounds 1a,b) was a superior scaffold to the 3-… Further modification on 5-phenylisoxazole-3-carboxylic acid by carboxyl amidation with …
Number of citations: 62 www.sciencedirect.com
SK Petkevich, NА Zhukovskaya, EА Dikusar… - Chemistry of …, 2021 - Springer
… The amino group of 5-(4,5-dichloroisothiazol-3-yl)-1,3,4-thiadiazol-2-amine was acylated with 5-phenylisoxazole-3-carboxylic acid chloride. Simple approaches to the preparation of …
Number of citations: 2 link.springer.com
AD Mitchell, DC Nonhebel - Tetrahedron, 1976 - Elsevier
… similar to that of 5-phenylisoxazole-3-carboxylic acid thus leading to the confusion in the literature. Reactions of benzoyl-2-thenoylmethane and benzoylpicolinoylmethane with …
Number of citations: 7 www.sciencedirect.com
EA Akishina, EA Dikusar… - Proceedings of the …, 2020 - vestichem.belnauka.by
… The esters of curcumin and 5-phenylisoxazole-3-carboxylic acid, 5-(p-tolyl)isoxazole-3-carboxylic acid, 4,5- dichloroisothiazole-3-carboxylic acid and adduct of 5-(p-tolyl)isoxazol-3-…
Number of citations: 1 vestichem.belnauka.by
SD Sokolov, TN Egorova - Chemistry of Heterocyclic Compounds, 1974 - Springer
… 5-Phenylisoxazole-3-carboxylic acid gave 3-bromo-5-phenylisoxazole in ~ 10% yield (the PMR spectrum of a CCI 4 solution has a singlet at 6.48 ppm). Thus 4-isoxazolyl radicals are …
Number of citations: 3 link.springer.com

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